Carbol-fuchsin free base

説明

特性

CAS番号 |

682730-74-1 |

|---|---|

分子式 |

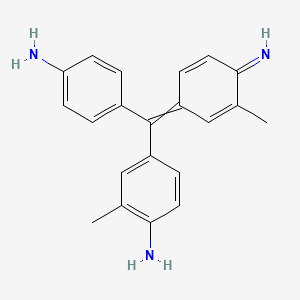

C21H21N3 |

分子量 |

315.4 g/mol |

IUPAC名 |

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline |

InChI |

InChI=1S/C21H21N3/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17/h3-12,23H,22,24H2,1-2H3 |

InChIキー |

RJAMLLTWCQCKGI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Carbol-fuchsin free base is synthesized by dissolving basic fuchsin in ethanol and then adding phenol. The mixture is heated gently to ensure complete dissolution . The preparation involves:

- Dissolving 10 grams of basic fuchsin in 30 ml of ethanol.

- Adding the remaining quantity of ethanol and mixing well.

- Adding phenol to the solution and heating gently .

Industrial Production Methods

In industrial settings, carbol-fuchsin free base is produced in larger quantities using similar methods but with scaled-up equipment. The process involves precise control of temperature and mixing to ensure consistency and quality of the final product .

化学反応の分析

Types of Reactions

Carbol-fuchsin free base undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other forms of fuchsin.

Substitution: The phenol group in carbol-fuchsin can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include different derivatives of fuchsin, which can be used for various staining and diagnostic purposes .

科学的研究の応用

Applications in Microbiology

-

Acid-Fast Staining

- Ziehl-Neelsen Staining Method : Carbol-fuchsin is a key component in this method, which is used to identify acid-fast bacilli in clinical samples. The dye forms an acid-insoluble complex with mycolic acids present in the bacterial cell wall, resulting in a bright red coloration of the bacteria against a blue background when counterstained with methylene blue .

- Sensitivity Studies : Research indicates that varying concentrations of carbol-fuchsin affect the sensitivity of the Ziehl-Neelsen method. For instance, using 0.3% carbol-fuchsin resulted in lower sensitivity compared to 1% . This highlights the importance of concentration in diagnostic accuracy.

- Histopathology

- Veterinary Medicine

Applications in Research

-

Antimicrobial Activity

- Recent studies have explored carbol-fuchsin's potential beyond staining. For instance, it has been investigated for its antifungal properties against various pathogens, including Fusarium oxysporum. The results suggest that derivatives of carbol-fuchsin exhibit significant antimicrobial activity, indicating potential applications in agricultural science .

- Histological Techniques

Case Studies

-

Comparative Effectiveness Study

- A study involving 586 sputum samples compared the standard Ziehl-Neelsen method using 1% carbol-fuchsin against a modified method using 0.3%. The findings revealed that the standard method had significantly higher sensitivity (84%) compared to the modified method (72%), emphasizing the critical role of dye concentration in diagnostic procedures .

- Application in Plant Pathology

作用機序

The mechanism of action of carbol-fuchsin free base involves its ability to penetrate the waxy cell walls of mycobacteria. The phenol component facilitates the dye’s entry into the cell wall, where it binds to the mycolic acids. This binding allows the bacteria to retain the red color of the dye even after decolorization with acid-alcohol . The compound’s effectiveness is due to its lipid-soluble nature, which enables it to penetrate and stain the bacterial cells .

類似化合物との比較

Data Tables

Table 1: Comparative Analysis of Carbol-Fuchsin and Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。